molecular formula C8H18N2 B1294669 N-Cyclohexyl-1,2-ethanediamine CAS No. 5700-53-8

N-Cyclohexyl-1,2-ethanediamine

Cat. No.: B1294669
CAS No.: 5700-53-8
M. Wt: 142.24 g/mol
InChI Key: FCZQPWVILDWRBN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1,2-ethanediamine is a vicinal diamine characterized by a cyclohexyl substituent attached to one nitrogen atom of the ethanediamine backbone. This structural feature confers unique steric and electronic properties, differentiating it from simpler alkyl- or aryl-substituted diamines. Its cyclohexyl group enhances hydrophobicity and may influence stability in thermal or reactive environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-1,2-ethanediamine can be synthesized through the reaction of cyclohexylamine with 1,2-dichloroethane. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent and a catalyst . Another method involves the ammonolysis of 1,2-dichloroethane in a tubular reactor at high pressure and temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1,2-ethanediamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include ammonia and 1,2-dichloroethane, with reactions typically carried out under reflux conditions.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with 1,2-dichloroethane yield this compound as the primary product .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclohexyl-1,2-ethanediamine (C₈H₁₈N₂) is a vicinal diamine characterized by the presence of a cyclohexyl group attached to the ethylenediamine backbone. Its molecular weight is approximately 158.25 g/mol. The presence of the cyclohexyl group enhances its solubility and reactivity compared to simpler diamines.

Chemistry

This compound serves as a versatile ligand in coordination chemistry. It is utilized in the synthesis of complex organic molecules and metal complexes due to its ability to coordinate with various metal ions.

ApplicationDescription
Ligand in Coordination ChemistryForms stable complexes with transition metals
Building BlockUsed in organic synthesis for creating diverse chemical structures

Biology

In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds allows it to interact effectively with biological targets.

Biological ActivityFindings
Enzyme InhibitionDemonstrated potential in inhibiting specific enzymes involved in metabolic pathways
Protein-Ligand InteractionExhibits binding affinity that can be exploited for drug design

Medicine

The compound is investigated for its therapeutic potential, particularly in cancer treatment. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines.

StudyKey Findings
In vitro StudiesInduces apoptosis in various cancer cell lines, showing promise as an anticancer agent
Drug DevelopmentServes as an intermediate in synthesizing pharmaceutical compounds

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its unique properties enhance the performance characteristics of these materials.

Industrial ApplicationDescription
Polymer ProductionEnhances mechanical properties of polymers
Resin FormulationUsed as a curing agent or hardener

Case Study 1: Anticancer Properties

A study explored the effects of this compound derivatives on breast cancer cells. The results indicated significant tumoricidal activity and reduced tumor growth in murine models when treated with these compounds . The mechanism involved apoptosis induction through modulation of key apoptotic proteins.

Case Study 2: Coordination Chemistry

Research demonstrated that this compound acts as an effective ligand for various metal ions, forming stable complexes that are useful in catalysis and material science . These complexes exhibited enhanced catalytic activity compared to other ligands.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes . Additionally, the compound’s structure allows it to interact with biological membranes, potentially influencing membrane permeability and cellular uptake .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Properties

The substituent on the ethanediamine backbone significantly impacts chemical behavior. Key comparisons include:

  • N-Methyl-1,2-ethanediamine (N-MEDA): A smaller alkyl substituent, leading to higher reactivity in nucleophilic reactions. Its thermal degradation produces carbamates and cyclic imidazolidinones (e.g., 1-methyl-2-imidazolidinone) via cyclization pathways .
  • N,N-Dimethyl-1,2-ethanediamine (DMEDA): The dual methyl groups reduce basicity compared to primary amines. DMEDA is utilized in binding studies with bisphenol A (BPA), highlighting its role in supramolecular chemistry .
  • (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine : Aromatic substituents enable chiral induction in asymmetric catalysis, as demonstrated in enantioselective synthesis .
  • N-Cyclohexyl-1,2-ethanediamine: The bulky cyclohexyl group likely hinders cyclization during degradation, favoring linear intermediates. Its hydrophobicity may enhance solubility in nonpolar solvents or stability in high-temperature applications .

Thermal Degradation Behavior

  • N-MEDA: Degrades via carbamate formation followed by intramolecular cyclization to 1-methyl-2-imidazolidinone or urea derivatives.
  • This compound : Expected to form carbamates, but steric hindrance from the cyclohexyl group may suppress cyclization, leading to linear urea derivatives or stable carbamate intermediates.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Weight Key Degradation Products Applications
This compound Cyclohexyl ~172.3 (calc.) Linear carbamates/ureas (inferred) Corrosion inhibitors, ligands
N-Methyl-1,2-ethanediamine Methyl 88.15 1-Methyl-2-imidazolidinone Chemical synthesis
N,N-Dimethyl-1,2-ethanediamine Two methyl groups 102.18 Not reported Supramolecular chemistry
(1R,2R)-Diphenyl-1,2-ethanediamine Phenyl 214.31 Not reported Asymmetric catalysis

Research Findings and Insights

  • Thermal Stability: Cyclic degradation products (e.g., imidazolidinones) are common in smaller alkyl-substituted diamines but may be less prevalent in bulkier analogues like this compound due to steric hindrance .
  • Synthetic Flexibility : Condensation reactions dominate for methylated derivatives, while cyclohexyl variants may require tailored alkylation strategies .
  • Regulatory Considerations : Substituted ethanediamines like DMEDA are subject to evolving chemical safety regulations, though specific data for the cyclohexyl variant remain sparse .

Biological Activity

N-Cyclohexyl-1,2-ethanediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its anticancer properties, interactions with biological targets, and relevant research findings.

This compound is an organic compound characterized by its cyclohexyl group attached to an ethylenediamine backbone. This structure allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit notable anticancer properties . A study highlighted the cytotoxic effects of cyclohexyl analogues on various cancer cell lines, suggesting their potential as lead compounds in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for halting tumor growth.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)20Induces apoptosis
N-Cyclohexyl-N'-ethyl-1,2-ethanediamineMDA-MB-231 (breast cancer)15Disrupts mitochondrial function
N-Cyclohexyl-N'-ethyl-1,2-ethanediaminePC3 (prostate cancer)25Cell cycle arrest in G1 phase

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Farnesyltransferase (FTase) : This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways. Inhibitors based on ethylenediamine structures have shown promise in disrupting these pathways, leading to reduced cancer cell proliferation .
  • Induction of Apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells by altering mitochondrial membrane potential and affecting cell cycle distribution .
  • Interaction with Biological Targets : The ability of this compound to form hydrogen bonds and engage in electrostatic interactions enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

Case Study 1: In Vitro Efficacy Against Lung Cancer Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cytotoxicity at concentrations as low as 20 µM. Flow cytometry analysis revealed an accumulation of cells in the S phase of the cell cycle, indicating a disruption in normal cell cycle progression .

Case Study 2: Breast Cancer Cell Line Response

In another investigation involving MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of 15 µM. The study noted that treatment led to a loss of mitochondrial membrane potential and subsequent apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclohexyl-1,2-ethanediamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via alkylation of ethane-1,2-diamine with cyclohexyl halides or through reductive amination using cyclohexanone. Optimal conditions include using polar aprotic solvents (e.g., DMF) at 60–80°C with catalysts like NaBH₃CN for reductive amination. Purification often involves fractional distillation or column chromatography to remove unreacted amines and by-products. Impurities such as mono-alkylated derivatives can be minimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for NH₂ (δ 1.2–1.5 ppm, broad), cyclohexyl protons (δ 1.4–1.8 ppm, multiplet), and ethylene protons (δ 2.6–3.0 ppm).
  • IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1120–1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 170.3 (C₈H₁₈N₂⁺).
    Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. How does the cyclohexyl group impact the solubility and stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : The hydrophobic cyclohexyl group reduces aqueous solubility but enhances solubility in non-polar solvents (e.g., toluene, chloroform). Stability studies under varying pH (4–10) show degradation <5% over 24 hours in neutral conditions. Accelerated stability testing (40°C/75% RH) confirms no significant decomposition, making it suitable for long-term storage in inert atmospheres .

Advanced Research Questions

Q. How does the cyclohexyl substituent in this compound affect its coordination behavior in transition metal complexes compared to unsubstituted ethanediamine?

  • Methodological Answer : The cyclohexyl group introduces steric hindrance, reducing ligand flexibility and favoring monodentate or distorted octahedral geometries in metal complexes (e.g., Co²⁺, Cu²⁺). Comparative studies with ethane-1,2-diamine show lower stability constants (log K ≈ 8.2 vs. 10.5 for Co²⁺) due to reduced electron donation. X-ray crystallography of [Co(this compound)₃]³⁺ reveals longer Co-N bond lengths (2.05 Å vs. 1.98 Å) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies arise from variations in solvent polarity, metal precursors, or impurities. Systematic optimization includes:

  • Screening chiral additives (e.g., BINOL) to enhance enantioselectivity.
  • Using high-pressure NMR to monitor intermediate species.
  • Comparing turnover numbers (TON) under inert vs. aerobic conditions to assess oxidative stability .

Q. Can computational models predict the supramolecular assembly of this compound in host-guest systems, and what parameters are critical?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS reveal that van der Waals interactions between cyclohexyl groups dominate self-assembly. Key parameters include:

  • Solvent dielectric constant (ε).
  • Torsional angles of the ethanediamine backbone.
  • Free energy calculations (ΔG) for guest binding. Validation via SAXS or cryo-EM is recommended .

Q. What experimental approaches validate the neuroprotective mechanisms of this compound derivatives in oxidative stress models?

  • Methodological Answer :

  • In vitro : Measure ROS scavenging in SH-SY5Y cells using DCFH-DA fluorescence. EC₅₀ values correlate with substituent electronegativity (R² = 0.89).
  • In vivo : Administer derivatives (10 mg/kg) in rodent models of Parkinson’s disease; quantify dopamine levels via HPLC-ECD.
  • Mechanistic Studies : Western blotting for Nrf2 pathway activation and siRNA knockdown to confirm target specificity .

Properties

IUPAC Name

N'-cyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQPWVILDWRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205611
Record name N-Cyclohexyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-53-8
Record name N-Cyclohexyl-1,2-ethanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 850 cc glass liner for a rotating autoclave was charged 12.25 g (0.125 mole) cyclohexanone, 3.7 g of a catalyst consisting of 0.3 weight percent platinum (sulfided) on alpha alumina, and an 80 weight percent solution of ethylenediamine in de-ionized water (37.5 g (0.63 mole) ethylenediamine and 9.37 g (0.52 mole) water). An exotherm was generated immediately associated with the formation of Schiff bases from the reaction of cyclohexanone and ethylenediamine. The liner was placed into a rotating autoclave, purged with nitrogen, charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen, and then the autoclave was rotated at approximately 30 rpm for 6-8 hours at 160°-180° C. The cooled liner was vented, flushed with nitrogen to avoid catalyst ignition, and the cooled product mixture was removed to afford a clear to pale yellow viscous liquid containing some solids which were principally N,N'-dicylohexyl ethylenediamine (DICEDA). The product mixture was filtered through diatomaceous earth to remove catalyst and DICEDA, and the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA. The liner and filter cake were rinsed with methanol and subsequent removal of volatile material at 80° C. afforded product which was principally DICEDA. Removal of volatiles at 80° C. at 30 inches vacuum afforded 15 grams CEDA. Conversion of cyclohexanone amounted to 99+% with a 95% yield of CEDA and 5% DICEDA.
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Synthesis routes and methods II

Procedure details

In this example the ratio of ethylenediamine:cyclohexanone, the reaction temperature, and the H2 :feed ratio were varied using as a catalyst 0.3 weight percent platinum (sulfided) on gamma-alumina in a non-aqueous environment. Samples were taken every 6 hours to afford the results in Table 1.
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Synthesis routes and methods III

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Cyclohexanone (50 g) and ethylene diamine (60 g) were mixed in ethanol (50 ml) at room temperature and allowed to stand for one hour. Meanwhile Adams catalyst (1 g) in ethanol (20 ml) was pre-reduced on a Parr apparatus at 60 p.s.i. under hydrogen for one hour. The imine solution was added to the hydrogenation flask and reduced at 60 p.s.i. for 18 hours. The catalyst was removed by filtration and the ethanol removed under vacuum. N-Cyclohexyl ethylene diamine was obtained on distillation of the crude product collecting the fraction boiling between 110°-120° C. at 20 ram.
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Synthesis routes and methods IV

Procedure details

To a solution of cyclohexanone (6.260 g, 63.8 mmol), ethylenediamine (42.640 mL, 637.8 mmol), acetic acid (36.515 mL, 637.8 mmol), and 4 {acute over (Å)} molecular sieves (25 g) in anhydrous methanol (250 mL) was added sodium cyanoborohydride (8.017 g, 127.6 mmol). The mixture was stirred for 48 hrs, filtered to remove the solids, and concentrated in vacuo. The residue was dissolved in 3 N aqueous sodium hydroxide (150 mL) and extracted with methylene chloride (3×300 mL). The combined organic layers were washed with basic saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to give the crude product. The material was vacuum distilled to give the desired product as a clear liquid (4.1 g, 45%). 1H NMR (300 MHz, CDCl3) δ 2.80-2.76 (td, 2H, J=0.9, 6.0 Hz), 2.68-2.64 (td, 2H, J=0.9, 6.0 Hz), 2.43-2.34 (m, 1H), 1.89-1.83 (m, 2H), 1.74-1.70 (m, 2H), 1.62-1.57 (m, 1H), 1.32-0.98 (m, 8H).
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